4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618877-67-1
VCID: VC4367091
InChI: InChI=1S/C24H27N3O5/c1-2-32-18-8-6-17(7-9-18)22(28)20-21(19-5-3-4-10-25-19)27(24(30)23(20)29)12-11-26-13-15-31-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+
SMILES: CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O
Molecular Formula: C24H27N3O5
Molecular Weight: 437.496

4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

CAS No.: 618877-67-1

Cat. No.: VC4367091

Molecular Formula: C24H27N3O5

Molecular Weight: 437.496

* For research use only. Not for human or veterinary use.

4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one - 618877-67-1

Specification

CAS No. 618877-67-1
Molecular Formula C24H27N3O5
Molecular Weight 437.496
IUPAC Name (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione
Standard InChI InChI=1S/C24H27N3O5/c1-2-32-18-8-6-17(7-9-18)22(28)20-21(19-5-3-4-10-25-19)27(24(30)23(20)29)12-11-26-13-15-31-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+
Standard InChI Key QYCLTJYZTXBGQR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O

Introduction

4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrole derivatives. It exhibits potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents.

Synthesis Methods

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can be achieved through various synthetic routes. A notable method involves a multicomponent reaction, coupling substituted aryl aldehydes, amines, and pyrrole derivatives.

Synthetic Approaches

  • Multicomponent Reaction: Involves the coupling of various reactants such as substituted aryl aldehydes, amines, and pyrrole derivatives.

  • Other Methods: May include condensation reactions or cyclization processes, depending on the availability of starting materials.

Potential Applications

This compound has potential applications in drug development and biological research. Studies on related compounds have shown significant binding affinities for fibroblast growth factor receptors, indicating potential therapeutic applications in oncology.

Biological Activities

  • Oncology: Potential therapeutic applications due to binding affinities for fibroblast growth factor receptors.

  • Medicinal Chemistry: Serves as a lead compound for developing therapeutic agents.

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